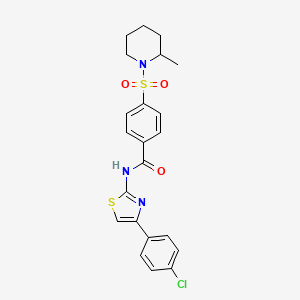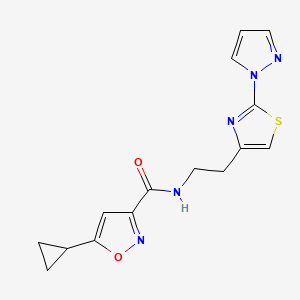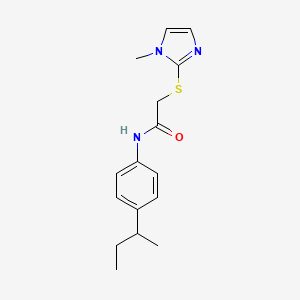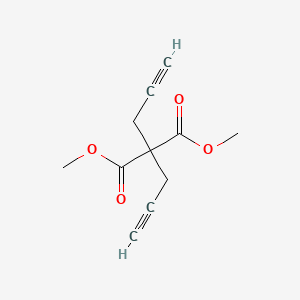
1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a urea derivative, which means it contains a functional group consisting of two amine residues connected by a carbonyl (C=O) functional group . It also contains a tetrahydro-2H-pyran-4-yl group, which is a type of oxygen-containing heterocycle , and a 1H-pyrazol-4-yl group, which is a type of nitrogen-containing heterocycle . The presence of a trifluoromethylphenyl group indicates the presence of a phenyl ring substituted with a trifluoromethyl (-CF3) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
As a urea derivative, this compound might participate in reactions typical of ureas, such as hydrolysis. The pyrazole and pyran rings might undergo reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar urea group and the heterocyclic rings could influence its solubility, while the trifluoromethyl group could affect its lipophilicity .Applications De Recherche Scientifique
Hydrogel Formation and Anion Tuning
Lloyd and Steed (2011) demonstrated that 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions. The rheology and morphology of these gels can be tuned by the anion identity, providing a method to adjust their physical properties for potential applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Crystal Structure Analysis
Jeon et al. (2015) reported on the crystal structure of azimsulfuron, a compound similar in complexity to the one . This study contributes to the understanding of the structural foundations underlying the activity of sulfonylurea herbicides, which could be applied to design more effective and environmentally friendly agricultural chemicals (Jeon et al., 2015).
Eco-friendly Synthesis of Heterocycles
Brahmachari and Banerjee (2014) developed a method for synthesizing a wide range of functionalized heterocycles, including pyrans and pyran-annulated compounds, using urea as an organo-catalyst. This approach highlights the potential for creating diverse and pharmacologically relevant structures in a sustainable manner (Brahmachari & Banerjee, 2014).
Synthesis and Characterization of Novel Compounds
Biological Evaluation of Urea Derivatives
A study by Getlik et al. (2012) on N-pyrazole, N'-thiazole urea inhibitors of MAP kinase p38α, illustrates the process of structure-based drug design leading to potent inhibitors. This work is indicative of the potential therapeutic applications of urea derivatives in treating inflammatory diseases and possibly cancer (Getlik et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(oxan-4-yl)pyrazol-4-yl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2/c17-16(18,19)13-3-1-2-4-14(13)22-15(24)21-11-9-20-23(10-11)12-5-7-25-8-6-12/h1-4,9-10,12H,5-8H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQLKPZFLDRZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(2,5-Difluorophenyl)methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2608139.png)
![Methyl 2-([(1s)-1-phenylethyl]amino)acetate](/img/structure/B2608140.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2608141.png)
![N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2608142.png)



![2-[2-(Trifluoromethyl)phenyl]-2-phenylethylsulfonyl chloride](/img/structure/B2608150.png)




